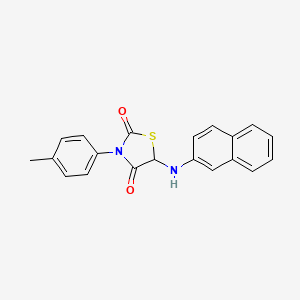![molecular formula C25H28N6O4 B12137623 2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137623.png)
2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-1-(2,4-ジメトキシフェニル)-N-[2-(モルホリン-4-イル)エチル]-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、生物活性と潜在的な治療用途で知られるピロロキノキサリンコアを特徴としています。
準備方法
合成経路と反応条件
2-アミノ-1-(2,4-ジメトキシフェニル)-N-[2-(モルホリン-4-イル)エチル]-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドの合成は、通常、市販の前駆体から出発して、複数のステップを伴います。主なステップには次のものがあります。
ピロロキノキサリンコアの形成: これは、適切なジアミンとジケトンを含む環化反応によって達成できます。
アミノ基の導入: アミノ基は、求核置換反応または還元的アミノ化によって導入できます。
ジメトキシフェニル基の付加: このステップは、多くの場合、鈴木カップリングやヘックカップリングなどのカップリング反応を伴います。
モルホリン部分の組み込み: これは、求核置換反応またはアミド結合形成によって行うことができます。
工業生産方法
この化合物の工業生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために、上記の合成経路を最適化する必要があるでしょう。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応の分析
反応の種類
2-アミノ-1-(2,4-ジメトキシフェニル)-N-[2-(モルホリン-4-イル)エチル]-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドは、次のようなさまざまな化学反応を受けることができます。
酸化: 化合物は、追加の官能基を導入するか、または既存の官能基を変更するために酸化できます。
還元: 還元反応は、化合物の酸化状態を変更したり、特定の官能基を除去するために使用できます。
置換: 求核置換反応と求電子置換反応の両方を用いて、新しい置換基を導入したり、既存の置換基を置換したりすることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロゲン化アルキル、さまざまな求核剤などの試薬を適切な条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノキサリン誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。
科学研究アプリケーション
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は生物活性を示す可能性があり、創薬および開発の候補となります。
医学: その潜在的な治療特性は、さまざまな病気の治療に役立つ可能性があります。
産業: この化合物は、新しい材料の開発または化学反応における触媒として応用が見られる可能性があります。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-アミノ-1-(2,4-ジメトキシフェニル)-N-[2-(モルホリン-4-イル)エチル]-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があります。正確な経路と標的は、特定の生物学的コンテキストと化合物の構造活性関係によって異なります。
類似化合物との比較
類似化合物
- 2-アミノ-1-(3,4-ジメトキシフェニル)-2-メチル-1-プロパノン塩酸塩
- 2-{[2-(3,4-ジメトキシフェニル)エチル]アミノ}-2-メチル-1-フェニル-1-プロパノン塩酸塩
ユニークさ
類似の化合物と比較して、2-アミノ-1-(2,4-ジメトキシフェニル)-N-[2-(モルホリン-4-イル)エチル]-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドは、官能基と構造的特徴のユニークな組み合わせが際立っています。このユニークさは、明確な生物活性と化学反応性を付与する可能性があり、さらなる研究開発のための貴重な化合物となります。
特性
分子式 |
C25H28N6O4 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
2-amino-1-(2,4-dimethoxyphenyl)-N-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C25H28N6O4/c1-33-16-7-8-19(20(15-16)34-2)31-23(26)21(25(32)27-9-10-30-11-13-35-14-12-30)22-24(31)29-18-6-4-3-5-17(18)28-22/h3-8,15H,9-14,26H2,1-2H3,(H,27,32) |
InChIキー |
CACLENIHHLLXQB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCN5CCOCC5)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]hexanamide](/img/structure/B12137540.png)
![N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12137544.png)
![3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12137551.png)
![N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B12137556.png)
![(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12137564.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12137578.png)

![(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12137617.png)

![9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137629.png)
![N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide](/img/structure/B12137633.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137636.png)
![N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12137638.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12137643.png)
